molecular formula C18H25ClN2O B12897965 2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol CAS No. 106656-89-7

2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol

Cat. No.: B12897965
CAS No.: 106656-89-7
M. Wt: 320.9 g/mol
InChI Key: AEAMXZNBRCOEFO-UHFFFAOYSA-N
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Description

2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol is a synthetic compound known for its diverse applications in medicinal chemistry. It is structurally characterized by a quinoline ring substituted with a chloro group at the 7th position, linked to a pentyl chain that is further connected to an ethylaminoethanol moiety. This compound is notable for its potential therapeutic properties, particularly in the treatment of malaria and autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-chloroquinoline, which is then subjected to a nucleophilic substitution reaction to introduce the pentyl chain.

    Formation of the Intermediate: The intermediate compound is formed by reacting 7-chloroquinoline with 1-bromopentane under reflux conditions in the presence of a base such as potassium carbonate.

    Final Coupling Reaction: The intermediate is then reacted with 2-(ethylamino)ethanol in the presence of a suitable catalyst like palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the initial nucleophilic substitution and coupling reactions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can modify the quinoline ring.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its antimalarial properties and potential use in treating autoimmune diseases like rheumatoid arthritis and lupus.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other therapeutic agents.

Mechanism of Action

The mechanism of action of 2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol involves:

    Molecular Targets: The compound targets heme polymerase in the malaria parasite, inhibiting the polymerization of heme into hemozoin, which is toxic to the parasite.

    Pathways Involved: It interferes with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme and subsequent parasite death.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another antimalarial drug with a similar quinoline structure but differing in the side chain.

    Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, enhancing its solubility and reducing toxicity.

    Amodiaquine: Contains a similar quinoline core but with different substituents on the side chain.

Uniqueness

2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol is unique due to its specific side chain modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives. Its structural features potentially offer a balance between efficacy and safety, making it a valuable compound in medicinal chemistry research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

106656-89-7

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

2-[4-(7-chloroquinolin-4-yl)pentyl-ethylamino]ethanol

InChI

InChI=1S/C18H25ClN2O/c1-3-21(11-12-22)10-4-5-14(2)16-8-9-20-18-13-15(19)6-7-17(16)18/h6-9,13-14,22H,3-5,10-12H2,1-2H3

InChI Key

AEAMXZNBRCOEFO-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C)C1=C2C=CC(=CC2=NC=C1)Cl)CCO

Origin of Product

United States

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